molecular formula C13H10N2O B3440837 3-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-2-propyn-1-one

3-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-2-propyn-1-one

Cat. No.: B3440837
M. Wt: 210.23 g/mol
InChI Key: UARGEMSQFSJZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-2-propyn-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly known as MPP and has been studied extensively for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPP is not fully understood. However, it is believed to act on the GABAergic system by increasing the release of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. By increasing the release of GABA, MPP may reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase in the brain. MPP has also been shown to reduce lipid peroxidation, a process that damages cell membranes and contributes to the development of neurodegenerative diseases. Additionally, MPP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPP is its relatively simple synthesis method. The compound can be synthesized in a few steps using readily available starting materials. Additionally, MPP has been shown to have low toxicity and is well-tolerated in animal studies.
One of the limitations of MPP is its limited solubility in water. This can make it difficult to administer the compound in animal studies or clinical trials. Additionally, the mechanism of action of MPP is not fully understood, which makes it challenging to design experiments to test its potential therapeutic applications.

Future Directions

There are several future directions for the study of MPP. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic system. Additionally, further research is needed to fully understand the mechanism of action of MPP and its potential limitations as a research tool.
Conclusion:
In conclusion, 3-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-2-propyn-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It has been studied extensively for its various biochemical and physiological effects and has shown promise as a potential therapeutic agent for the treatment of neurodegenerative diseases. While there are still many unanswered questions about the mechanism of action and potential limitations of MPP, it is clear that this compound has the potential to make significant contributions to scientific research in the future.

Scientific Research Applications

MPP has been studied for its potential applications in various scientific fields including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory properties. MPP has also been studied as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

3-(1-methylpyrazol-3-yl)-1-phenylprop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-15-10-9-12(14-15)7-8-13(16)11-5-3-2-4-6-11/h2-6,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARGEMSQFSJZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C#CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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